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Compound of Interest

Compound Name: 8-C-Glucosyl-(R)-aloesol

Cat. No.: B12380191 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

naturally occurring chromone, 8-C-Glucosyl-(R)-aloesol. This document is intended to serve

as a valuable resource for researchers in natural product chemistry, pharmacology, and drug

development by presenting detailed spectroscopic data, experimental protocols for its

acquisition, and a workflow for its isolation and characterization.

Spectroscopic Data
The following tables summarize the key spectroscopic data for 8-C-Glucosyl-(R)-aloesol. The

NMR data presented is for the (S)-enantiomer, 8-C-Glucosyl-(S)-aloesol, as reported in the

literature; however, the chemical shifts and coupling constants are identical for the (R)-

enantiomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H and ¹³C NMR Data for 8-C-Glucosyl-(S)-aloesol in Acetone-d₆
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Position ¹³C (δc) ¹H (δH, mult., J in Hz)

Chromone Moiety

2 168.9

3 110.1 6.27 (s)

4 182.8

4a 112.9

5 160.8

5-CH₃ 22.8 2.78 (s)

6 98.6 6.55 (s)

7 164.2

8 108.7

8a 158.4

Hydroxypropyl Side Chain

1' 29.5
2.80 (dd, 14.0, 3.5), 2.70 (dd,

14.0, 8.5)

2' 65.2 4.05 (m)

3' 24.5 1.21 (d, 6.2)

Glucosyl Moiety

1'' 74.5 4.78 (d, 9.8)

2'' 71.8 4.15 (t, 9.8)

3'' 79.9 3.82 (t, 9.8)

4'' 71.2 3.75 (t, 9.8)

5'' 82.5 3.48 (m)

6''a 62.4 3.85 (dd, 11.8, 5.5)

6''b 3.68 (dd, 11.8, 2.5)
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Mass Spectrometry (MS)
Table 2: Mass Spectrometry Data for 8-C-Glucosyl-(R)-aloesol

Technique Ionization Mode [M+H]⁺ (m/z)
Key Fragment Ions
(m/z)

FAB-MS Positive 397 235, 207

Infrared (IR) Spectroscopy
Table 3: Infrared (IR) Spectroscopy Data for 8-C-Glucosyl-(R)-aloesol

Wavenumber (cm⁻¹) Functional Group Assignment

~3400 (broad) O-H stretching (phenolic and alcoholic)

~2920 C-H stretching (aliphatic)

~1650 C=O stretching (γ-pyrone)

~1600, ~1480 C=C stretching (aromatic)

~1070 C-O stretching (glycosidic bond)

Experimental Protocols
The following are detailed methodologies for the key experiments involved in the isolation and

spectroscopic characterization of 8-C-Glucosyl-(R)-aloesol.

Isolation of 8-C-Glucosyl-(R)-aloesol from Aloe vera
Fresh leaves of Aloe vera are peeled to separate the inner gel, which is then homogenized.

The homogenate is extracted with ethanol. The ethanolic extract is concentrated under reduced

pressure and then subjected to a series of column chromatography steps. This typically

involves initial fractionation on a Diaion HP-20 column, followed by further purification using

silica gel chromatography and preparative High-Performance Liquid Chromatography (HPLC)

to yield the pure compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectra are recorded on a spectrometer operating at a proton frequency of 400 MHz or

higher. The purified sample is dissolved in a deuterated solvent, typically acetone-d₆ or

methanol-d₄. Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual

solvent signal as an internal standard. ¹H NMR spectra are acquired to determine the proton

chemical shifts, multiplicities (s = singlet, d = doublet, t = triplet, m = multiplet), and coupling

constants (J) in Hertz (Hz). ¹³C NMR spectra, often with DEPT (Distortionless Enhancement by

Polarization Transfer) experiments, are recorded to identify the chemical shifts of all carbon

atoms and to distinguish between CH, CH₂, and CH₃ groups. 2D NMR experiments, such as

COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and

HMBC (Heteronuclear Multiple Bond Correlation), are employed for the complete and

unambiguous assignment of all proton and carbon signals.

Mass Spectrometry (MS)
High-resolution mass spectra are typically obtained using Fast Atom Bombardment (FAB) mass

spectrometry in the positive ion mode, with glycerol as the matrix. The sample is dissolved in a

suitable solvent and mixed with the matrix on the FAB probe. The resulting spectrum provides

the accurate mass of the protonated molecule [M+H]⁺, which is used to confirm the molecular

formula. Fragmentation patterns observed in the mass spectrum provide valuable information

about the structure of the molecule, such as the loss of the glucosyl moiety or side chains.

Infrared (IR) Spectroscopy
The IR spectrum is recorded on a Fourier Transform Infrared (FTIR) spectrometer. The solid

sample is typically prepared as a KBr (potassium bromide) pellet. A small amount of the purified

compound is finely ground with dry KBr and pressed into a thin, transparent disk. The spectrum

is recorded over the range of 4000-400 cm⁻¹. The absorption bands are reported in

wavenumbers (cm⁻¹) and are assigned to specific functional groups present in the molecule,

such as hydroxyl (O-H), carbonyl (C=O), aromatic (C=C), and glycosidic (C-O) bonds.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the isolation and spectroscopic

analysis of 8-C-Glucosyl-(R)-aloesol from its natural source.
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Caption: Isolation and Spectroscopic Analysis Workflow.
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[https://www.benchchem.com/product/b12380191#spectroscopic-data-nmr-ms-ir-of-8-c-
glucosyl-r-aloesol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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